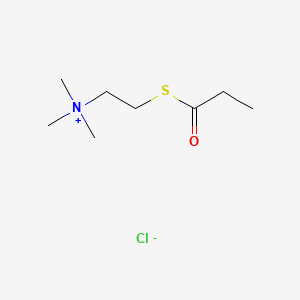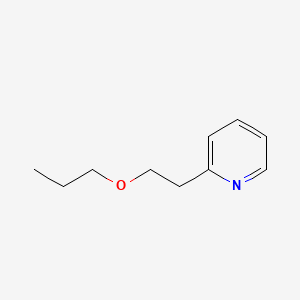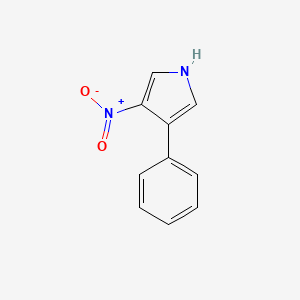
L-Histidine monoacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Histidine monoacetate is a derivative of L-Histidine, an essential amino acid that plays a crucial role in various biological processes. L-Histidine is known for its involvement in protein synthesis, enzyme function, and the production of histamine, a vital compound in the immune response. This compound is often used in scientific research and industrial applications due to its unique properties and functions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
L-Histidine monoacetate can be synthesized through the reaction of L-Histidine with acetic acid. The process involves dissolving L-Histidine in water and then adding acetic acid to the solution. The mixture is stirred and heated to promote the reaction, resulting in the formation of this compound. The product is then purified through crystallization or other suitable methods.
Industrial Production Methods
In industrial settings, the production of this compound often involves fermentation processes using microorganisms such as Escherichia coli. These microorganisms are genetically engineered to overproduce L-Histidine, which is then harvested and reacted with acetic acid to form this compound. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
L-Histidine monoacetate undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various products, including imidazole derivatives.
Reduction: Reduction reactions can convert this compound into different reduced forms, which may have distinct properties and applications.
Substitution: The imidazole ring in this compound can participate in substitution reactions, where one or more atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various reagents, including halogens and alkylating agents, can be used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imidazole derivatives, while substitution reactions can produce a wide range of functionalized histidine compounds .
Wissenschaftliche Forschungsanwendungen
L-Histidine monoacetate has numerous applications in scientific research, including:
Chemistry: It is used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: this compound is essential for studying protein structure and function, as well as enzyme activity.
Medicine: It is used in the development of pharmaceuticals, particularly those targeting histamine receptors and related pathways.
Industry: This compound is used in the production of nutritional supplements and as a component in various industrial processes
Wirkmechanismus
L-Histidine monoacetate exerts its effects through several mechanisms:
Histamine Production: L-Histidine is a precursor to histamine, which is produced through the decarboxylation of L-Histidine by the enzyme histidine decarboxylase.
Enzyme Function: L-Histidine is involved in the active sites of various enzymes, where it participates in catalysis and substrate binding.
Metal Ion Chelation: The imidazole ring in L-Histidine can bind metal ions, aiding in their transport and utilization in biological systems.
Vergleich Mit ähnlichen Verbindungen
L-Histidine monoacetate can be compared with other similar compounds, such as:
L-Histidine: The parent compound, which is essential for protein synthesis and various metabolic processes.
L-Histidine monohydrochloride: Another derivative used in cell culture media and pharmaceutical formulations.
Histamine: A biogenic amine derived from L-Histidine, involved in immune response and neurotransmission.
This compound is unique due to its specific acetate group, which can influence its solubility, stability, and reactivity compared to other histidine derivatives.
Eigenschaften
CAS-Nummer |
71173-63-2 |
|---|---|
Molekularformel |
C8H13N3O4 |
Molekulargewicht |
215.21 g/mol |
IUPAC-Name |
acetic acid;(2S)-2-amino-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C6H9N3O2.C2H4O2/c7-5(6(10)11)1-4-2-8-3-9-4;1-2(3)4/h2-3,5H,1,7H2,(H,8,9)(H,10,11);1H3,(H,3,4)/t5-;/m0./s1 |
InChI-Schlüssel |
HABAJMUFCIDFOT-JEDNCBNOSA-N |
SMILES |
CC(=O)O.C1=C(NC=N1)CC(C(=O)O)N |
Isomerische SMILES |
CC(=O)O.C1=C(NC=N1)C[C@@H](C(=O)O)N |
Kanonische SMILES |
CC(=O)O.C1=C(NC=N1)CC(C(=O)O)N |
Key on ui other cas no. |
71173-63-2 |
Sequenz |
H |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![(1R,2R,3S,5R)-2-amino-2,6,6-trimethylbicyclo[3.1.1]heptane-3-carboxylic acid](/img/structure/B3056342.png)



![Ethanethioic acid, S-[(diethoxyphosphinyl)methyl] ester](/img/structure/B3056350.png)
